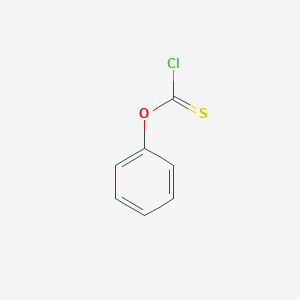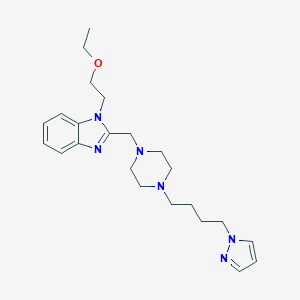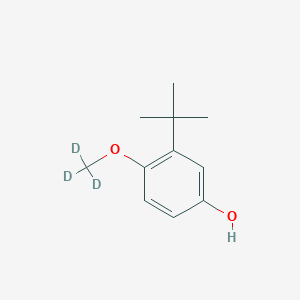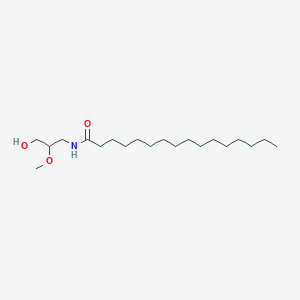
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide, also known as palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide that has been found to have various therapeutic effects. PEA is a lipid mediator that is synthesized and metabolized in various tissues, including the brain, liver, and intestines. The compound was first isolated from egg yolk in 1957 and has since been studied extensively for its potential therapeutic properties.
作用机制
The exact mechanism of action of PEA is not fully understood, but it is believed to act through various pathways in the body. PEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-alpha), which is involved in the regulation of inflammation and pain. PEA also modulates the activity of various ion channels, including TRPV1 and TRPA1, which are involved in pain sensation.
生化和生理效应
PEA has been found to have various biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammation. PEA also increases the production of anti-inflammatory cytokines, such as IL-10, which helps to reduce inflammation. Additionally, PEA has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
PEA has several advantages as a research tool. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. PEA is also stable under a wide range of conditions, which makes it suitable for use in various experimental protocols. However, there are some limitations to the use of PEA in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the exact mechanism of action of PEA is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on PEA. One area of interest is the development of new formulations of PEA that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for PEA, which may help to elucidate its mechanism of action. Additionally, there is a need for further research on the potential therapeutic effects of PEA in various conditions, including chronic pain and neurological disorders.
合成方法
PEA can be synthesized from palmitic acid and ethanolamine through a process known as amidation. The reaction involves the condensation of palmitic acid with ethanolamine in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure PEA.
科学研究应用
PEA has been studied extensively for its potential therapeutic effects in various conditions, including chronic pain, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain. PEA has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(3-hydroxy-2-methoxypropyl)hexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBRCRLFRIREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554364 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
CAS RN |
112988-96-2 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

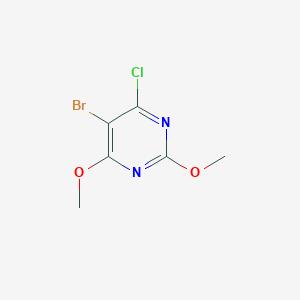
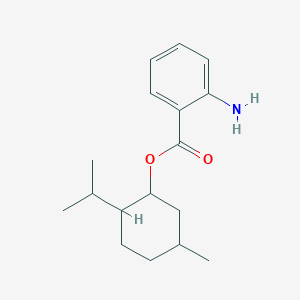
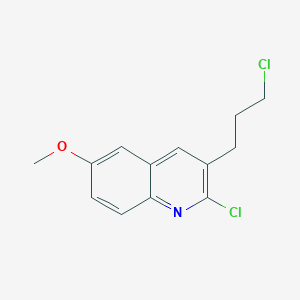

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
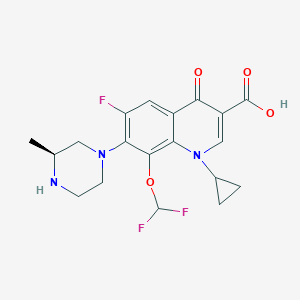

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
